amino}propanoic acid CAS No. 1179771-60-8](/img/structure/B1530247.png)

3-{[(3-Methylphenyl)methyl](phenyl)amino}propanoic acid

Descripción general

Descripción

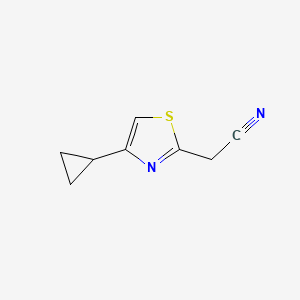

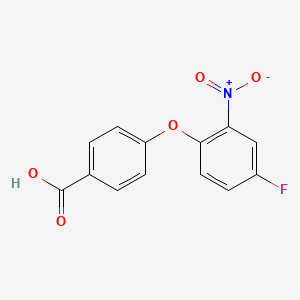

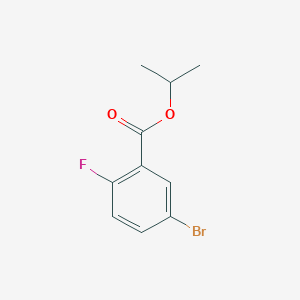

“3-{(3-Methylphenyl)methylamino}propanoic acid” is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 . It is also known as β-Alanine, N-[(3-methylphenyl)methyl]-N-phenyl- .

Molecular Structure Analysis

The InChI code for “3-{(3-Methylphenyl)methylamino}propanoic acid” is 1S/C17H19NO2/c1-14-6-5-7-15(12-14)13-18(11-10-17(19)20)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,19,20) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{(3-Methylphenyl)methylamino}propanoic acid” include a molecular weight of 269.34 .

Aplicaciones Científicas De Investigación

Renewable Building Block for Benzoxazine Formation

3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to 3-{(3-Methylphenyl)methylamino}propanoic acid, has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach provides a sustainable alternative to phenol, offering specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules, potentially paving the way towards a multitude of applications in materials science (Acerina Trejo-Machin et al., 2017).

Antimicrobial Activity

Derivatives of similar structures have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger. This suggests potential applications in developing antimicrobial and antifungal agents (Kristina Mickevičienė et al., 2015).

Polymorphism and Hydrogen Bonding

The study of polymorphism and hydrogen bonding in amino alcohol salts with quinaldinate, including compounds similar to 3-{(3-Methylphenyl)methylamino}propanoic acid, provides insights into the structural characteristics and interactions that can influence the development of new pharmaceuticals or materials with specific properties (Nina Podjed & B. Modec, 2022).

Organic Sensitizers for Solar Cell Applications

Novel organic sensitizers for solar cell applications, which include structural motifs related to 3-{(3-Methylphenyl)methylamino}propanoic acid, have shown high efficiency in converting incident photons to current. Such compounds could significantly impact the development of efficient and sustainable solar energy technologies (Sanghoon Kim et al., 2006).

Asymmetric Synthesis and Biocatalysis

The asymmetric synthesis and biocatalysis involving similar compounds have been explored for producing chiral intermediates for antidepressant drugs, demonstrating the potential of these compounds in pharmaceutical manufacturing processes (Y. Choi et al., 2010).

These applications highlight the diverse potential of 3-{(3-Methylphenyl)methylamino}propanoic acid in scientific research, from material science to pharmaceuticals and renewable energy solutions. The cited works offer a glimpse into the ongoing exploration and utilization of this compound and related structures in various domains of scientific inquiry.

Safety and Hazards

The safety information for “3-{(3-Methylphenyl)methylamino}propanoic acid” indicates that it should be handled with care. The compound is associated with hazard statements H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling the compound .

Mecanismo De Acción

Target of Action

Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors on cell surfaces.

Mode of Action

The compound’s interaction with its targets would typically involve forming a complex that alters the target’s function . This could result in changes to cellular processes, such as signal transduction or gene expression.

Biochemical Pathways

The affected pathways would depend on the compound’s targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed. These properties greatly impact a compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inducing or inhibiting specific cellular responses, to causing cell death .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence a compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

3-[N-[(3-methylphenyl)methyl]anilino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-14-6-5-7-15(12-14)13-18(11-10-17(19)20)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTPBLITRCPBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(CCC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(3-Methylphenyl)methyl](phenyl)amino}propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)

amine](/img/structure/B1530182.png)